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molecular formula C13H10O4 B1587189 6-(Methoxycarbonyl)-2-naphthoic acid CAS No. 7568-08-3

6-(Methoxycarbonyl)-2-naphthoic acid

Cat. No. B1587189
M. Wt: 230.22 g/mol
InChI Key: SKTKMAWOMQFTNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06504031B1

Procedure details

A solution of dimethyl 2,6-naphthalenedicarboxylate (39.6 g, 162 mmol) in dioxane (1.2 L) was heated to 70-80° C., slowly treated with a solution of KOH (9.1 g, 162 mmol) in methanol (162 mL), heated to 70° C., stirred for 30 minutes, cooled to room temperature, and filtered. The solid was washed sequentially with dioxane and diethyl ether, dissolved in water, adjusted to pH<7 with 1M HCl, and filtered. The solid was washed with water and dried to provide the desired product.
Quantity
39.6 g
Type
reactant
Reaction Step One
Quantity
1.2 L
Type
solvent
Reaction Step One
Name
Quantity
9.1 g
Type
reactant
Reaction Step Two
Quantity
162 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13][CH3:14])=[O:12])=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[C:15]([O:17]C)=[O:16].[OH-].[K+]>O1CCOCC1.CO>[CH3:14][O:13][C:11]([C:7]1[CH:6]=[C:5]2[C:10](=[CH:9][CH:8]=1)[CH:1]=[C:2]([C:15]([OH:17])=[O:16])[CH:3]=[CH:4]2)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
39.6 g
Type
reactant
Smiles
C1=C(C=CC2=CC(=CC=C12)C(=O)OC)C(=O)OC
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
9.1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
162 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed sequentially with dioxane and diethyl ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC(=O)C=1C=C2C=CC(=CC2=CC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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